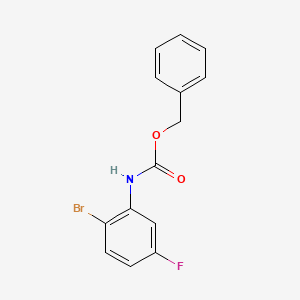
Benzyl (2-Bromo-5-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-Bromo-5-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11BrFNO2 It is a derivative of carbamate, featuring a benzyl group attached to a 2-bromo-5-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-Bromo-5-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-bromo-5-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-Bromo-5-fluorophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Benzyl (2-Bromo-5-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2-Bromo-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways .
Comparison with Similar Compounds
- Benzyl (5-bromo-2-fluorophenyl)carbamate
- Benzyl (4-bromo-3-fluorophenyl)carbamate
Comparison: Benzyl (2-Bromo-5-fluorophenyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C14H11BrFNO2 |
|---|---|
Molecular Weight |
324.14 g/mol |
IUPAC Name |
benzyl N-(2-bromo-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-6-11(16)8-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
InChI Key |
CUHOEXJFKIJCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















